2-[(4-Cyanophenyl)methanesulfonyl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-cyanophenyl)methylsulfonyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-5-8-1-3-9(4-2-8)6-16(14,15)7-10(12)13/h1-4H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZLPEXTGJUEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246323 | |
| Record name | 2-[[(4-Cyanophenyl)methyl]sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300700-05-4 | |
| Record name | 2-[[(4-Cyanophenyl)methyl]sulfonyl]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300700-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Cyanophenyl)methyl]sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Precursors
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.insemanticscholar.org For the target molecule (TM), 2-[(4-cyanophenyl)methanesulfonyl]acetic acid, several key disconnections can be proposed.
The most logical disconnections are at the carbon-sulfur bonds, as these represent robust and reliable bond-forming reactions in the forward synthesis.
Disconnection A (C-S Bond): The primary disconnection breaks the bond between the sulfonyl group and the acetic acid moiety. This leads to two key synthons: a 4-cyanobenzylsulfonyl cation equivalent and an acetic acid anion equivalent. In the forward direction, this corresponds to the alkylation of a sulfinate salt.
Disconnection B (C-S Bond): An alternative disconnection breaks the bond between the benzyl (B1604629) group and the sulfonyl group. This suggests a reaction between a 4-cyanobenzyl anion equivalent and a sulfonylacetic acid electrophile. This route is generally less common.
Focusing on Disconnection A, the 4-cyanobenzylmethanesulfonyl precursor can be further disconnected. Breaking the benzylic C-S bond leads back to a 4-cyanobenzyl halide (e.g., bromide or chloride) and a source of the methanesulfonyl group, such as sodium sulfite (B76179) or a related sulfur nucleophile. This multi-step disconnection strategy, starting from the target molecule and working backwards, illuminates a practical synthetic path using readily available precursors. amazonaws.comscribd.com
Preparation of the Methanesulfonyl Moiety
The methanesulfonyl group (-SO₂CH₃) is a central component of the target molecule. Its synthesis involves the preparation of highly reactive precursors and their subsequent incorporation into the molecular framework.
Methanesulfonyl chloride (MsCl), also known as mesyl chloride, is a versatile and widely used reagent for introducing the methanesulfonyl group. rsc.org It is a colorless liquid that is soluble in polar organic solvents. wikipedia.org There are several established methods for its industrial and laboratory-scale preparation:
Radical Reaction of Methane: Methane can be reacted with sulfuryl chloride (SO₂Cl₂) in a radical reaction to produce methanesulfonyl chloride and hydrogen chloride. wikipedia.orgresearchgate.net This direct approach utilizes an abundant and low-cost carbon feedstock. rsc.orgresearchgate.net
Chlorination of Methanesulfonic Acid: Methanesulfonic acid (CH₃SO₃H) can be chlorinated using reagents like thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂) to yield methanesulfonyl chloride. wikipedia.orgorgsyn.org The reaction with thionyl chloride is a common laboratory method. orgsyn.org
Oxidative Chlorination: Commercial production often involves the oxidative chlorination of methyl mercaptan or dimethyl disulfide. rsc.org
These precursors are highly reactive and serve as the foundation for building the sulfonyl portion of the target molecule.
Sulfonylation is the process of forming a sulfonyl group. While classical methods often rely on sulfonyl chlorides, recent advancements have provided milder and more efficient alternatives. nih.govbenthamdirect.com
Use of Sulfur Dioxide Surrogates: Reagents like potassium or sodium metabisulfite (B1197395) have gained prominence as safe and inexpensive sources of sulfur dioxide for sulfonylation reactions. bohrium.com These transformations often proceed through radical processes under mild conditions, sometimes catalyzed by transition metals. bohrium.comacs.org
Electrochemical Sulfonylation: Organic electrosynthesis offers a green alternative to traditional redox reactions. Sodium sulfinates can be used as sulfonyl radical precursors, where an electric current facilitates the formation of various sulfur-containing compounds, including sulfones. benthamdirect.com
Catalytic Cross-Coupling: Transition metal-catalyzed reactions have been developed to form C-S bonds, enabling the synthesis of arylsulfonyl compounds from aryl halides or boronic acids and a sulfur source. acs.org
These modern methods offer significant advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Synthesis of the Cyanophenyl Moiety
The 4-cyanophenyl group provides the aromatic core of the molecule. Its synthesis requires the formation of a benzonitrile (B105546) derivative, which can be achieved through several reliable routes.
The preparation of aromatic nitriles, specifically 4-cyanophenyl derivatives like 4-cyanobenzyl chloride or 4-cyanophenylacetic acid, is a crucial step. chemicalbook.com
Kolbe Nitrile Synthesis: This classic method involves the nucleophilic substitution of an alkyl halide (like 4-chlorobenzyl chloride) with an alkali metal cyanide, such as sodium cyanide. prepchem.comwikipedia.org Phase-transfer catalysts can be employed to improve reaction efficiency. prepchem.com
Rosenmund-von Braun Synthesis: This reaction is used to prepare aryl nitriles from aryl halides using a copper(I) cyanide reagent. wikipedia.org
From Benzyl Chlorides: Substituted benzyl cyanides can be synthesized from the corresponding benzyl chlorides using potassium ferrocyanide (K₄[Fe(CN)₆]) as a less toxic cyanating agent, often with a copper salt catalyst. google.com This method effectively converts various substituted benzyl chlorides into their corresponding nitriles. google.com
Introducing a cyano (-C≡N) group directly onto an aromatic ring is a fundamental transformation in organic synthesis. wikipedia.org
Sandmeyer Reaction: This well-known reaction involves the diazotization of a primary aromatic amine (like 4-aminobenzonitrile) followed by treatment with a copper(I) cyanide salt to install the cyano group. psu.edu
Transition-Metal-Catalyzed Cyanation: Modern synthetic chemistry has seen the development of powerful methods for the cyanation of aryl halides and pseudohalides. Catalysts based on palladium or nickel are often used with various cyanide sources, including zinc cyanide or potassium ferrocyanide. psu.eduresearchgate.net These methods are often more versatile and occur under milder conditions than classical approaches. psu.edu
Non-metallic Cyano Sources: To circumvent the toxicity and waste issues associated with metal cyanides, various organic cyano-group sources have been explored for the cyanation of arene C-H bonds and aryl halides. researchgate.net
It is important to note that the cyano group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. quora.com This electronic property is a key consideration when planning the sequence of synthetic steps.
Formation of the Acetic Acid Linker
Approaches to Introduce the Carboxylic Acid Functionality
Hydrolysis of Esters: A common and mild approach is the hydrolysis of a corresponding ester precursor, such as ethyl 2-[(4-cyanophenyl)methanesulfonyl]acetate. This reaction is typically carried out under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium) followed by acidic workup, or under acidic conditions (e.g., using hydrochloric acid or sulfuric acid).
Hydrolysis of Nitriles: If the synthetic route leads to a nitrile precursor, such as 2-[(4-cyanophenyl)methanesulfonyl]acetonitrile, the nitrile group can be hydrolyzed to a carboxylic acid. This transformation is generally performed under strong acidic or basic conditions at elevated temperatures.
Oxidation of Primary Alcohols: A precursor containing a primary alcohol, for instance, 2-[(4-cyanophenyl)methanesulfonyl]ethanol, can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) to milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC) followed by further oxidation, or using a two-step procedure involving an aldehyde intermediate.
A summary of these approaches is presented in the table below.
| Method | Precursor | Typical Reagents | General Conditions |
| Ester Hydrolysis | Ester | NaOH or HCl | Aqueous or alcoholic solvent, room temperature to reflux |
| Nitrile Hydrolysis | Nitrile | H₂SO₄/H₂O or KOH/H₂O | Elevated temperatures |
| Alcohol Oxidation | Primary Alcohol | KMnO₄, Jones reagent | Varies with reagent |
Strategies for C-C Bond Formation at the α-Position
The formation of the carbon-carbon bond between the sulfonylmethyl group and the carboxylic acid carbon is a key disconnection. A common strategy involves the generation of a carbanion α to the sulfonyl group, which is then reacted with an electrophilic source of the carboxyl group.
The sulfonyl group stabilizes an adjacent carbanion, facilitating its formation with a suitable base. This carbanion can then undergo nucleophilic attack on an appropriate electrophile to form the desired C-C bond.
Alkylation of a Sulfonyl-Stabilized Carbanion: A (4-cyanophenyl)methanesulfonyl precursor can be treated with a strong base, such as an alkoxide or an organolithium reagent, to generate a carbanion. This nucleophile can then react with a two-carbon electrophile containing a protected carboxyl group, for example, an α-haloacetate like ethyl bromoacetate (B1195939).
Reaction with Carbon Dioxide: The sulfonyl-stabilized carbanion can also be reacted directly with carbon dioxide (carboxylation) to introduce the carboxylic acid functionality. This is a direct method for forming the C-C bond and introducing the carboxyl group in a single step.
Convergent and Linear Synthetic Pathways for this compound
Step-by-Step Reaction Sequences
Linear Synthetic Pathway:
A plausible linear synthesis could commence with 4-cyanobenzyl bromide.
Nucleophilic Substitution: 4-cyanobenzyl bromide is reacted with a protected mercaptoacetic acid derivative, such as ethyl thioglycolate, in the presence of a base (e.g., potassium carbonate) to form the corresponding sulfide (B99878), ethyl 2-[(4-cyanobenzyl)thio]acetate.
Oxidation: The sulfide is then oxidized to the sulfone, ethyl 2-[(4-cyanophenyl)methanesulfonyl]acetate. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
Hydrolysis: Finally, the ester is hydrolyzed under basic or acidic conditions to yield the target molecule, this compound.
Convergent Synthetic Pathway:
A convergent approach would involve the separate synthesis of a (4-cyanophenyl)methanesulfonyl precursor and an acetic acid synthon, followed by their coupling.
Fragment 1 Synthesis (Sulfonyl Component): 4-cyanobenzyl bromide can be converted to 4-cyanobenzyl mercaptan, which is then oxidized to (4-cyanophenyl)methanesulfonic acid or a derivative thereof.
Fragment 2 Synthesis (Acetic Acid Component): A suitable two-carbon fragment, such as an α-haloacetic acid ester, is prepared.
Coupling: The two fragments are then coupled. For instance, the sodium salt of (4-cyanophenyl)methanesulfinic acid could be reacted with ethyl bromoacetate to form the sulfone directly. This would be followed by ester hydrolysis.
The table below outlines a potential linear synthetic sequence.
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 4-Cyanobenzyl bromide | Ethyl thioglycolate, K₂CO₃, Acetone | Ethyl 2-[(4-cyanobenzyl)thio]acetate |
| 2 | Ethyl 2-[(4-cyanobenzyl)thio]acetate | H₂O₂, Acetic Acid | Ethyl 2-[(4-cyanophenyl)methanesulfonyl]acetate |
| 3 | Ethyl 2-[(4-cyanophenyl)methanesulfonyl]acetate | 1. NaOH (aq) 2. HCl (aq) | This compound |
Catalytic Systems Employed in Key Steps (e.g., Pd-catalyzed cross-couplings for related structures)
While the proposed core synthesis of this compound may rely on classical transformations, modern catalytic methods could be envisioned for the synthesis of precursors or for analogous structures. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Although not directly applied in the proposed primary routes, one could imagine a scenario where the 4-cyanophenyl group is introduced via a palladium-catalyzed reaction. For example, a precursor containing a suitable leaving group (e.g., a halide or triflate) on the phenyl ring could be coupled with a methanesulfonylacetic acid derivative using a palladium catalyst and a suitable ligand.
Palladium-catalyzed reactions have been developed for the asymmetric allylic alkylation of α-sulfonyl anions, which demonstrates the utility of palladium in functionalizing molecules containing a sulfonyl group. acs.org Such catalytic systems typically involve a palladium source, like Pd(OAc)₂, and a phosphine (B1218219) ligand. nih.gov
Stereoselective Synthesis Considerations
The target molecule, this compound, does not possess any chiral centers or elements of geometric isomerism that would necessitate a stereoselective synthesis. The carbon atom alpha to the sulfonyl group is prochiral, but the synthesis as outlined would lead to the racemic product if a chiral center were to be introduced. Since the final product is achiral, stereoselectivity is not a consideration in its synthesis.
Novel Synthetic Approaches and Process Optimization
Exploration of Alternative Starting Materials and Reagents
A significant area of process optimization involves the investigation of alternative precursors and reagents that may offer advantages over traditional synthetic routes. One common approach to synthesizing α-sulfonyl carboxylic acids involves the oxidation of a corresponding sulfide. Innovations in this area could involve the use of more environmentally benign and selective oxidizing agents.
For instance, traditional methods might employ strong oxidants that can lead to over-oxidation and the formation of unwanted byproducts. Novel approaches could focus on catalytic oxidation methods using catalysts that are both highly selective and recyclable. The use of molecular oxygen or hydrogen peroxide as the primary oxidant in conjunction with a suitable catalyst system represents a greener alternative to stoichiometric inorganic oxidants.
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is a key strategy for process optimization. This approach can significantly reduce solvent usage, energy consumption, and waste generation. For the synthesis of this compound, a one-pot procedure could involve the direct conversion of a substituted toluene (B28343) derivative to the final product, bypassing the isolation of intermediate compounds.
Catalyst and Reaction Condition Optimization
The efficiency of a chemical synthesis is heavily dependent on the catalyst used and the reaction conditions employed. Process optimization efforts often focus on fine-tuning these parameters to maximize yield and minimize reaction time. For the synthesis of sulfones, advancements in catalysis, such as the use of transition-metal catalysts, can offer significant improvements in reaction rates and selectivity.
The table below illustrates a hypothetical optimization study for a key step in the synthesis of a sulfonylacetic acid derivative, showcasing how systematic variation of reaction parameters can lead to improved outcomes.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Catalyst A | Toluene | 80 | 12 | 75 |
| 2 | Catalyst A | Acetonitrile | 80 | 12 | 82 |
| 3 | Catalyst B | Acetonitrile | 80 | 8 | 91 |
| 4 | Catalyst B | Acetonitrile | 100 | 6 | 95 |
| 5 | Catalyst B | Acetonitrile | 100 | 4 | 94 |
This interactive data table demonstrates a systematic approach to optimizing a synthetic step. By changing the catalyst from A to B, a significant improvement in yield is observed. Further optimization of temperature and reaction time reveals that the highest yield can be achieved in a shorter time at a higher temperature.
Implementation of Green Chemistry Principles
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. The application of these principles to the synthesis of this compound could involve several strategies:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.
Waste Reduction: Optimizing reactions to minimize the formation of byproducts and developing methods for the recycling of catalysts and solvents.
By focusing on these areas, the synthesis of this compound can be made more sustainable and economically viable. Continuous research and development in novel synthetic approaches and process optimization are crucial for the future of chemical manufacturing.
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Acetic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical transformations, including reactions at the carbonyl carbon and the adjacent α-carbon.
Like other carboxylic acids, 2-[(4-Cyanophenyl)methanesulfonyl]acetic acid can undergo esterification when reacted with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This is a reversible reaction where the equilibrium can be shifted towards the product ester by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol. masterorganicchemistry.com
Similarly, amidation can be achieved by reacting the carboxylic acid with a primary or secondary amine. This reaction typically requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid, to activate the carboxylic acid and facilitate the formation of the amide bond. orgsyn.orgresearchgate.net The use of activating agents is often necessary because amines are basic, and a simple acid-catalyzed reaction would result in an unproductive acid-base neutralization. orgsyn.org Methane sulfonyl chloride in the presence of N-methylimidazole has also been effectively used to activate carboxylic acids for amidation.
| Reaction Type | Reactant | Catalyst/Reagent | Product |
| Esterification | Methanol | H₂SO₄ (catalyst) | Methyl 2-[(4-cyanophenyl)methanesulfonyl]acetate |
| Esterification | Ethanol | H₂SO₄ (catalyst) | Ethyl 2-[(4-cyanophenyl)methanesulfonyl]acetate |
| Amidation | Ammonia (B1221849) | Coupling Agent (e.g., DCC) | 2-[(4-Cyanophenyl)methanesulfonyl]acetamide |
| Amidation | Aniline | Coupling Agent (e.g., DCC) | N-phenyl-2-[(4-cyanophenyl)methanesulfonyl]acetamide |
Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. For simple carboxylic acids, this process typically requires high temperatures. The presence of an electron-withdrawing group at the β-position relative to the carboxyl group can facilitate decarboxylation. In this compound, the sulfonyl group is at the β-position to the carboxyl carbon of a potential downstream product, but directly on the α-carbon of the acetic acid itself. While the strong electron-withdrawing nature of the sulfonyl group destabilizes the adjacent carbanion that would form upon decarboxylation, specialized methods like photocatalytic decarboxylative sulfonylation have been developed for α,β-unsaturated carboxylic acids. chemrxiv.orgchemrxiv.org However, for a saturated system like this, decarboxylation is not a facile process and would likely require harsh conditions.
The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form a resonance-stabilized carbanion known as an enolate. sketchy.commsu.edu The acidity of these α-hydrogens in this compound is significantly enhanced by the strong electron-withdrawing effect of the adjacent methanesulfonyl group. This dual activation makes the α-protons particularly susceptible to deprotonation by a suitable base. youtube.com
Once formed, the enolate is a potent nucleophile and can participate in a variety of bond-forming reactions. msu.edu These include:
Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-carbon.
Aldol (B89426) Condensation: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds. libretexts.org
The increased acidity of the α-hydrogen due to the sulfonyl group facilitates the formation of the enolate under milder conditions than would be required for a simple carboxylic acid. youtube.com
| Compound | Activating Group(s) | Estimated pKa of α-Hydrogen | Reactivity of α-Carbon |
| Acetic Acid | -COOH | ~25 | Low |
| Diethyl Malonate | Two -COOEt groups | ~13 | High |
| This compound | -COOH and -SO₂R | Significantly lower than 25 | High |
Reactivity of the Methanesulfonyl Group
The methanesulfonyl group is generally stable and less reactive than the carboxylic acid moiety. Its primary influence is its strong electron-withdrawing effect on the rest of the molecule.
The sulfur atom in the sulfonyl group is electron-deficient and can theoretically be a target for nucleophiles. However, direct nucleophilic substitution at the tetracoordinate sulfur of a sulfone is a difficult reaction. The carbon-sulfur bond in sulfones is very strong and resistant to cleavage. Unlike sulfonate esters (R-SO₂-OR'), which are excellent leaving groups in nucleophilic substitution reactions, the alkyl group in a sulfone (R-SO₂-R') is not a good leaving group. libretexts.org
Reactions involving the methanesulfonyl group would more likely proceed via transformation into a better leaving group, such as a sulfonyl chloride. For instance, related sulfonyl chlorides readily react with nucleophiles like amines to form sulfonamides. wikipedia.orgbritannica.com
The sulfur atom in a sulfonyl group is in its highest possible oxidation state (+6). ucr.edu Consequently, it is resistant to further oxidation.
| Sulfur Functional Group | Oxidation State of Sulfur | Potential Transformation |
| Thiol (R-SH) | -2 | Oxidation to disulfide or sulfone |
| Sulfide (B99878) (R-S-R') | -2 | Oxidation to sulfoxide (B87167) or sulfone |
| Sulfoxide (R-S(O)-R') | 0 | Oxidation to sulfone or reduction to sulfide |
| Sulfone (R-SO₂-R') | +6 | Resistant to oxidation; can be reduced under harsh conditions |
Role of the Sulfonyl Group in Directing Chemical Transformations
The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This property significantly influences the reactivity of the adjacent phenyl ring. By withdrawing electron density, the sulfonyl group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), making it less nucleophilic and thus less reactive with electrophiles compared to unsubstituted benzene (B151609). masterorganicchemistry.com
In electrophilic aromatic substitution reactions, the sulfonyl group acts as a meta-director. This directing effect arises from the destabilization of the cationic intermediate (the arenium ion or sigma complex) that is formed during the reaction. When the electrophile attacks the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the sulfonyl group. This is highly unfavorable due to the strong electron-withdrawing nature of the sulfonyl group. Attack at the meta position, however, avoids placing the positive charge on this carbon, resulting in a more stable, albeit still destabilized, intermediate. Therefore, substitution occurs preferentially at the meta position. masterorganicchemistry.comorganicchemistrytutor.comwikipedia.org
Conversely, this electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution (NAS), a reaction that is typically difficult for electron-rich aromatic systems. libretexts.org The sulfonyl group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack through resonance. For NAS reactions, the sulfonyl group is an ortho, para-director, as the negative charge can be delocalized onto the electronegative oxygen atoms of the sulfonyl group when the nucleophile attacks at these positions. libretexts.org
Reactivity of the Cyanophenyl Moiety
The cyanophenyl moiety consists of a phenyl ring substituted with a nitrile group (-C≡N). Both the nitrile group and the methanesulfonylacetic acid substituent are electron-withdrawing, which dictates the reactivity of this part of the molecule.
Hydrolysis of the Nitrile Group to Carboxylic Acid or Amide
The nitrile group can be hydrolyzed to either a carboxylic acid or a carboxamide under acidic or basic conditions. The reaction proceeds in a stepwise manner, first forming the amide, which can then be further hydrolyzed to the carboxylic acid. wikipedia.orglibretexts.org The final product often depends on the reaction conditions; milder conditions may allow for the isolation of the amide, while more vigorous conditions (e.g., higher temperatures, prolonged reaction times) typically lead to the carboxylic acid. organicchemistrytutor.com
Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule, acting as a nucleophile, then attacks this carbon. Following a series of proton transfers, an amide intermediate is formed. libretexts.org Under forcing acidic conditions, the carbonyl oxygen of the amide is protonated, leading to another nucleophilic attack by water and eventual elimination of an ammonium (B1175870) ion to yield the carboxylic acid. organicchemistrytutor.com
Base-Catalyzed Hydrolysis: In the presence of a strong base like hydroxide (B78521), the nucleophile directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.org Further hydrolysis of the amide under basic conditions involves nucleophilic attack by hydroxide on the carbonyl carbon, ultimately leading to the formation of a carboxylate salt and ammonia. Acidification of the reaction mixture is required to obtain the final carboxylic acid. libretexts.org
| Condition Type | Reagents | Typical Product | Notes |
|---|---|---|---|
| Acidic | Aqueous acid (e.g., H₂SO₄, HCl) with heat/reflux | Carboxylic Acid | The reaction proceeds via an amide intermediate. The final product is the free carboxylic acid and an ammonium salt. libretexts.orgstudymind.co.uk |
| Basic | Aqueous base (e.g., NaOH, KOH) with heat/reflux | Carboxylate Salt | Vigorous conditions are often required. organicchemistrytutor.com The initial product is the salt of the carboxylic acid; subsequent acidification is needed to isolate the free acid. libretexts.org |
| Mild Basic | Aqueous base under milder conditions (e.g., lower temperature) | Amide | The reaction can sometimes be stopped at the amide stage under carefully controlled conditions. organicchemistrytutor.com |
Reduction of the Nitrile Group to Amines
The carbon-nitrogen triple bond of the nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is commonly achieved using powerful reducing agents or through catalytic hydrogenation. wikipedia.org
Common methods include:
Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in a dry ether solvent, followed by an acidic workup. studymind.co.uk
Catalytic Hydrogenation: This is a widely used industrial method. The nitrile is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. studymind.co.uk Commonly used catalysts include Raney nickel, platinum, and palladium on carbon (Pd/C). wikipedia.orgthieme-connect.de This method can sometimes lead to the formation of secondary and tertiary amines as byproducts, depending on the reaction conditions. wikipedia.org
Other Reagents: Other reagents like diisopropylaminoborane have also been shown to be effective for the reduction of both aliphatic and aromatic nitriles. organic-chemistry.orgnih.gov Studies have shown that benzonitriles with electron-withdrawing groups, such as the one in the title compound, generally undergo reduction much faster. nih.gov
| Reagent | Typical Conditions | Advantages/Disadvantages |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Dry ether solvent, followed by aqueous/acid workup | Highly effective and strong reducing agent. studymind.co.uk Requires anhydrous conditions. |
| Catalytic Hydrogenation (H₂/Catalyst) | Catalyst (Raney Ni, Pd/C, Pt), elevated temperature and pressure | Economical for large-scale synthesis. wikipedia.org Can sometimes produce secondary/tertiary amine byproducts. wikipedia.org |
| Sodium in Ethanol | Sodium metal dissolved in ethanol | A classic reduction method. studymind.co.uk |
| Diisopropylaminoborane | Catalytic LiBH₄ in THF | Mild and efficient method for a variety of nitriles. organic-chemistry.org |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring in this compound is substituted with two electron-withdrawing groups: the cyano group and the methanesulfonylacetic acid group. Both groups strongly deactivate the ring towards electrophilic attack and activate it towards nucleophilic attack.
Electrophilic Aromatic Substitution (EAS): Both the cyano group and the sulfonyl group are deactivating meta-directors. masterorganicchemistry.comwikipedia.org Therefore, any electrophilic substitution reaction on this compound would be significantly slower than on benzene and would be directed to the positions meta to both substituents (i.e., positions 2 and 6 relative to the methanesulfonylacetic acid group). The strong deactivation makes such reactions challenging to perform.
Nucleophilic Aromatic Substitution (NAS): Conversely, the presence of strong electron-withdrawing groups like cyano and sulfonyl activates the ring for nucleophilic aromatic substitution, particularly when a good leaving group (like a halogen) is present on the ring. libretexts.org These groups are ortho, para-directors for NAS because they can effectively stabilize the intermediate Meisenheimer complex through resonance. libretexts.org For example, if a halogen were present at the 2-position, a nucleophile would preferentially attack that position, facilitated by the stabilization provided by the para-cyano group. The greater the electron-withdrawing effect of the substituent, the greater the stabilization of the intermediate and the faster the reaction. scispace.com
| Group Type | Example Groups | Effect on EAS Reactivity | EAS Directing Effect | Effect on NAS Reactivity | NAS Directing Effect |
|---|---|---|---|---|---|
| Strongly Deactivating | -NO₂, -SO₃H, -CN, -SO₂R | Deactivating | Meta | Activating | Ortho, Para |
| Weakly Deactivating | -F, -Cl, -Br, -I | Deactivating | Ortho, Para | Deactivating | N/A |
| Activating | -OH, -NH₂, -OR, -R | Activating | Ortho, Para | Deactivating | N/A |
Intramolecular and Intermolecular Interactions Influencing Reactivity
The conformation and crystal packing of this compound are influenced by a variety of non-covalent interactions, which in turn can affect its chemical reactivity.
Intramolecular Interactions: The molecule possesses several groups capable of forming intramolecular hydrogen bonds. For instance, a hydrogen bond could form between the acidic proton of the carboxylic acid group and one of the oxygen atoms of the sulfonyl group. This interaction would result in a cyclic conformation, which could influence the acidity of the proton and the steric accessibility of nearby reactive sites. Studies on similar sulfonamide structures have confirmed the presence of intramolecular hydrogen bonds that stabilize specific conformations. nih.govresearchgate.net
Intermolecular Interactions: In the solid state, several types of intermolecular interactions are expected to dictate the crystal packing.
Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor and is likely to form strong intermolecular hydrogen bonds, potentially leading to the formation of dimers, a common structural motif for carboxylic acids. Furthermore, the oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. nih.gov
π-π Interactions: The cyanophenyl rings can engage in π-π stacking interactions, which are a significant driving force for crystal packing in aromatic compounds. nih.govresearchgate.net
Dipole-Dipole Interactions: The highly polar sulfonyl and cyano groups will contribute to strong dipole-dipole interactions within the crystal lattice.
These strong intermolecular forces, particularly hydrogen bonds and π-π stacking, are the main drivers for crystal packing in related sulfonamide structures. nih.govresearchgate.net The specific arrangement of molecules in the crystal can influence which functional groups are exposed and available for reaction in solid-state transformations.
Mechanistic Investigations of Complex Transformations Involving the Compound
While specific mechanistic studies on complex transformations of this compound are not widely documented, the known reactivity of its functional groups allows for the postulation of plausible mechanistic pathways.
For instance, sulfonyl-containing compounds can be involved in radical reactions. Sulfonyl radicals can be generated from sulfonyl derivatives and participate in addition reactions to unsaturated systems. scispace.com Mechanistic studies suggest that transformations can proceed through sequential radical additions, highlighting the sulfonyl group's capacity to act beyond its role as a simple electron-withdrawing entity. researchgate.net
Furthermore, copper-catalyzed multi-component reactions involving sulfonyl azides (derived from related sulfonamides) have been investigated. Mechanistic studies propose the formation of a 1-sulfonyl triazolyl copper species as a key branching point. This intermediate can then undergo different pathways, such as ring-opening to produce a ketenimine intermediate, which is subsequently trapped by a nucleophile. acs.org While this specific reaction may not be directly applicable, it illustrates the complex mechanistic possibilities that arise from the sulfonyl group's participation in transition-metal-catalyzed cycles. The presence of multiple functional groups in this compound provides a template for designing complex, multi-step transformations where the reactivity of one group can be used to influence or trigger a reaction at another site within the molecule.
Advanced Spectroscopic Methodologies for Mechanistic Elucidation
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Processes
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-[(4-Cyanophenyl)methanesulfonyl]acetic acid, both ¹H and ¹³C NMR would provide critical data for confirming its covalent structure and for probing its conformational preferences and dynamic behavior.
¹H and ¹³C NMR Spectral Analysis:
4-Cyanophenyl Moiety: The aromatic protons of the 1,4-disubstituted benzene (B151609) ring are expected to appear as a pair of doublets (an AA'BB' system) in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm. The protons ortho to the electron-withdrawing cyano group would be shifted further downfield compared to those ortho to the sulfonylmethyl group. In the ¹³C NMR spectrum, four distinct signals for the aromatic carbons are anticipated. The carbon bearing the cyano group (ipso-carbon) and the cyano carbon itself would show characteristic chemical shifts, with the latter appearing at approximately 118-120 ppm.
Methanesulfonyl Acetic Acid Moiety: The methylene (B1212753) protons adjacent to the sulfonyl group (SO₂-CH₂) and those adjacent to the carboxylic acid group (CH₂-COOH) would appear as distinct singlets in the ¹H NMR spectrum, likely in the range of 3.5-5.0 ppm. The methylene carbon adjacent to the sulfonyl group would be significantly deshielded in the ¹³C NMR spectrum. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm, and its corresponding carbonyl carbon would resonate around 170-180 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (ortho to CN) | 7.7 - 7.9 (d) | 130 - 135 |
| Aromatic Protons (ortho to CH₂SO₂) | 7.4 - 7.6 (d) | 125 - 130 |
| Methylene Protons (Ar-CH₂) | 4.0 - 4.5 (s) | 55 - 65 |
| Methylene Protons (SO₂-CH₂) | 3.8 - 4.2 (s) | 50 - 60 |
| Carboxylic Acid Proton | > 10 (br s) | N/A |
| Cyano Carbon | N/A | 118 - 120 |
| Carbonyl Carbon | N/A | 170 - 180 |
Conformational Analysis and Dynamic Processes:
The molecule possesses several single bonds around which rotation can occur, leading to different conformational isomers. These include the Ar-CH₂, CH₂-SO₂, SO₂-CH₂, and CH₂-COOH bonds. At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals.
Dynamic NMR (DNMR) spectroscopy, involving variable-temperature experiments, could be employed to study these dynamic processes. By lowering the temperature, it might be possible to slow down the rotation around certain bonds to the point where distinct signals for different conformers can be observed. This would allow for the determination of the energy barriers to rotation and the relative populations of the conformers. For instance, hindered rotation around the Ar-CH₂ bond could lead to the broadening and eventual splitting of the methylene proton signals at low temperatures. Such studies are crucial for understanding the molecule's flexibility and its preferred three-dimensional structure in solution.
Elucidation of Vibrational Modes and Molecular Structure using Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are powerful complementary techniques for identifying functional groups and elucidating molecular structure through the analysis of vibrational modes.
Characteristic Vibrational Frequencies:
Drawing insights from studies on related cyanophenyl and sulfonyl acetic acid compounds, the following characteristic vibrational bands are expected for this compound:
Cyano Group (-C≡N): A sharp and intense absorption band is expected in the FT-IR spectrum in the region of 2220-2240 cm⁻¹, characteristic of the nitrile stretching vibration. This band is typically weaker in the Raman spectrum.
Sulfonyl Group (-SO₂-): Two strong characteristic absorption bands are anticipated in the FT-IR spectrum corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group. These are typically found around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
Carboxylic Acid Group (-COOH): This group gives rise to several distinct vibrational modes. A very broad O-H stretching band is expected in the FT-IR spectrum, spanning from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state. The C=O stretching vibration will appear as a strong, sharp band around 1700-1730 cm⁻¹. The C-O stretching and O-H in-plane bending vibrations are also expected in the fingerprint region.
Aromatic Ring: C-H stretching vibrations of the benzene ring will appear above 3000 cm⁻¹. C=C stretching vibrations within the ring will give rise to bands in the 1450-1600 cm⁻¹ region.
Methylene Groups (-CH₂-): C-H stretching vibrations for the methylene groups will be observed in the 2850-2960 cm⁻¹ region.
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |
| -C≡N | Stretching | 2220 - 2240 | Sharp, Strong |
| -SO₂- | Asymmetric Stretching | 1300 - 1350 | Strong |
| -SO₂- | Symmetric Stretching | 1120 - 1160 | Strong |
| -COOH | O-H Stretching (dimer) | 2500 - 3300 | Very Broad, Strong |
| -COOH | C=O Stretching | 1700 - 1730 | Strong, Sharp |
| Aromatic C-H | Stretching | > 3000 | Medium to Weak |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium |
| -CH₂- | C-H Stretching | 2850 - 2960 | Medium |
The combined analysis of FT-IR and Raman spectra would provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into intermolecular interactions, such as the hydrogen bonding of the carboxylic acid moieties.
Mass Spectrometry (MS) for Investigating Reaction Intermediates and Product Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable for generating the molecular ion.
Fragmentation Pathways:
Upon ionization, the molecular ion of this compound would likely undergo characteristic fragmentation, providing valuable structural information. Predicted fragmentation pathways include:
Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the loss of a neutral sulfur dioxide molecule (SO₂), which would result in a significant fragment ion.
Decarboxylation: The carboxylic acid group can readily lose a molecule of carbon dioxide (CO₂), particularly in techniques like ESI-MS/MS.
Cleavage of the Acetic Acid Moiety: Fragmentation could occur with the loss of the entire acetic acid group or parts of it, such as the loss of a carboxymethyl radical (•CH₂COOH).
Fragmentation of the Cyanophenylmethyl Group: Cleavage of the bond between the methylene group and the sulfonyl group would lead to the formation of the cyanobenzyl cation, which would be a prominent peak.
Formation of Acylium Ion: Loss of a hydroxyl radical from the carboxylic acid group would form a stable acylium ion.
The precise fragmentation pattern would depend on the ionization technique and the energy applied. High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the molecular ion and its fragments, further confirming the proposed structure.
Investigating Reaction Intermediates:
Mass spectrometry is also a powerful technique for monitoring chemical reactions in real-time and identifying transient intermediates. By coupling a reaction vessel to the mass spectrometer, it would be possible to observe the formation of this compound from its precursors and to detect any charged intermediates or byproducts, thus providing valuable mechanistic insights into its synthesis.
Advanced X-ray Crystallography for Supramolecular Organization and Intermolecular Interactions
Expected Supramolecular Motifs:
The presence of strong hydrogen bond donors (the carboxylic acid -OH) and acceptors (the carboxylic acid C=O, the sulfonyl oxygens, and the cyano nitrogen) suggests that the crystal packing will be dominated by hydrogen bonding interactions.
Carboxylic Acid Dimers: A highly probable and common supramolecular synthon for carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between two carboxylic acid groups. This would create a characteristic R²₂(8) ring motif.
Other Hydrogen Bonds: The sulfonyl oxygens are also potent hydrogen bond acceptors and could participate in interactions with the carboxylic acid -OH groups, potentially leading to chain or sheet-like structures. The nitrogen atom of the cyano group can also act as a weak hydrogen bond acceptor.
π-π Stacking: The aromatic 4-cyanophenyl rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions could be either face-to-face or offset.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Charge Transfer Characteristics
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the 4-cyanophenyl chromophore.
Electronic Transitions:
π→π Transitions:* The aromatic ring of the 4-cyanophenyl group will exhibit strong π→π* transitions. These are typically observed in the UV region, often below 300 nm. The substitution on the ring will influence the exact position and intensity of these absorption bands.
n→π Transitions:* The carbonyl group of the carboxylic acid and the sulfonyl group possess non-bonding electrons (n electrons). These can undergo weaker n→π* transitions, which typically occur at longer wavelengths than the π→π* transitions. However, for carboxylic acids, this transition is often weak and may be obscured by the stronger π→π* absorptions. jove.com
Charge Transfer Characteristics:
The molecule contains an electron-donating component (the benzene ring) and electron-withdrawing groups (the cyano and sulfonyl groups). This arrangement can facilitate intramolecular charge transfer (ICT) upon electronic excitation. The sulfonyl group is a strong electron-withdrawing group and can significantly influence the electronic structure of the aromatic system. acs.org The presence of both the cyano and sulfonylmethyl substituents on the benzene ring could lead to interesting charge transfer characteristics, potentially giving rise to a distinct charge-transfer band in the UV-Vis spectrum. The position of this band would be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Studying the UV-Vis spectrum in solvents of varying polarity could provide evidence for and insights into the nature of any intramolecular charge transfer processes.
Computational and Theoretical Studies
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Specific studies or results concerning this compound are not available.
Quantum Chemical Topology and Non-Covalent Interaction Analysis
Specific analyses for this compound have not been published.
In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data
There are no available studies that predict the spectroscopic parameters of this compound and validate them with experimental results.
Further research or de novo computational studies would be required to generate the data necessary to populate these analytical sections.
Computational Approaches to Reaction Pathway Prediction and Transition State Analysis
The initial step is hypothesized to be a bimolecular nucleophilic substitution (SN2) reaction between a salt of thioglycolic acid (acting as the nucleophile) and 4-Cyanobenzyl bromide (the electrophile). Computational studies on similar SN2 reactions, such as the reaction of halide ions with methyl halides, have been extensively performed using methods like Density Functional Theory (DFT). mdpi.comresearchgate.netsciforum.net These studies reveal a characteristic double-well potential energy surface for the reaction in the gas phase. researchgate.net
The reaction begins with the formation of a pre-reaction complex, an ion-dipole complex between the thiolate nucleophile and the benzyl (B1604629) bromide. As the reaction progresses, it passes through a single transition state before forming a post-reaction complex, which then dissociates to the products. The transition state is the highest energy point on the reaction coordinate and is characterized by the partial formation of the new carbon-sulfur bond and the partial breaking of the carbon-bromine bond. The geometry of this pentacoordinate carbon center is typically trigonal bipyramidal. nih.gov
Solvation effects, which can be modeled using Polarizable Continuum Models (PCM), are known to significantly influence the reaction rates of SN2 reactions. mdpi.comsciforum.net Increasing solvent polarity can decrease the reaction rate by preferentially stabilizing the charged reactants over the more charge-diffuse transition state. mdpi.comsciforum.net
The subsequent step in the synthesis is the oxidation of the resulting thioether, 2-[(4-Cyanophenyl)methylsulfanyl]acetic acid , to the final sulfone product. This oxidation typically proceeds via a sulfoxide (B87167) intermediate, 2-[(4-Cyanophenyl)methanesulfinyl]acetic acid . DFT calculations have been employed to investigate the mechanism of sulfide (B99878) oxidation by various oxidizing agents, such as periodates or hydrogen peroxide. researchgate.netorganic-chemistry.org These studies indicate that the oxidation of both the sulfide to the sulfoxide and the sulfoxide to the sulfone are generally one-step oxygen-transfer reactions. researchgate.net
In the transition state for the first oxidation, the oxygen atom from the oxidant attacks the sulfur atom of the sulfide. researchgate.net The geometry of this transition state is influenced by the overlap of the Highest Occupied Molecular Orbital (HOMO) of the sulfide (the electron donor) and the Lowest Unoccupied Molecular Orbital (LUMO) of the oxidant (the electron acceptor). researchgate.net A similar one-step oxygen-transfer mechanism is proposed for the oxidation of the sulfoxide to the sulfone, with comparable transition state structures and activation energies. researchgate.net
To illustrate the type of data generated from such computational studies, the following tables present hypothetical, yet representative, data for the key steps in the formation of 2-[(4-Cyanophenyl)methanesulfonyl]acetic acid , based on findings from analogous systems.
Table 1: Calculated Energetics for the SN2 Reaction of Thiolate with 4-Cyanobenzyl bromide (Hypothetical DFT Data)
| Species | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in Acetonitrile, kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Pre-reaction Complex | -12.5 | -5.2 |
| Transition State | +5.8 | +15.3 |
| Post-reaction Complex | -15.0 | -8.1 |
| Products | -10.0 | -3.5 |
Note: Data are hypothetical and intended for illustrative purposes.
Table 2: Key Geometric Parameters of the SN2 Transition State (Hypothetical DFT Data)
| Parameter | Bond Length (Å) |
| C-S distance | 2.25 |
| C-Br distance | 2.30 |
Note: Data are hypothetical and intended for illustrative purposes.
Table 3: Calculated Activation Energies for the Oxidation Steps (Hypothetical DFT Data)
| Reaction Step | Oxidizing Agent | Activation Energy (ΔG‡, kcal/mol) |
| Sulfide to Sulfoxide | H₂O₂ | 15.7 |
| Sulfoxide to Sulfone | H₂O₂ | 18.2 |
Note: Data are hypothetical and intended for illustrative purposes.
These computational approaches, therefore, provide a detailed, molecular-level understanding of the reaction pathways. By predicting the structures of transition states and the associated energy barriers, these theoretical studies can guide the optimization of reaction conditions, such as solvent choice and temperature, to improve the yield and efficiency of the synthesis of This compound .
Synthesis and Research Applications of Derivatives and Analogues
Design Principles for Structural Modification and Library Generation
The design of derivatives based on the 2-[(4-cyanophenyl)methanesulfonyl]acetic acid scaffold is guided by established medicinal chemistry principles. Structural modifications are systematically introduced to modulate key physicochemical properties such as lipophilicity, electronic character, steric profile, and hydrogen bonding capacity. The generation of a chemical library from this core structure involves a combinatorial approach where diverse functional groups are appended at designated modification points.
Key strategies include:
Phenyl Ring Substitution: Introducing various substituents onto the phenyl ring allows for the exploration of electronic and steric effects. This is a common strategy to enhance binding affinity to biological targets or to modify the material properties of the compound.
Linker Bioisosteric Replacement: The methanesulfonyl linker can be replaced with other functional groups (bioisosteres) like sulfonylamine (sulfonamide), sulfoxide (B87167), or sulfide (B99878). This strategy aims to alter properties such as polarity, bond angles, and metabolic stability while retaining essential chemical geometry.
Carboxylic Acid Moiety Derivatization: The acetic acid group is a prime site for modification to form esters or amides. These changes can influence solubility, cell permeability, and pro-drug potential. The α-carbon also presents an opportunity for substitution to introduce chirality or additional functional groups.
Scaffold Hopping and Cyclization: Incorporating the core structure into more complex heterocyclic systems is a powerful strategy to create rigid analogues, explore novel chemical space, and introduce new interaction points for biological targets.
Derivatives with Modified Phenyl Ring Substituents (e.g., halogenated, alkylated, or nitrated cyanophenyl analogues)
Modification of the phenyl ring is a cornerstone of analogue synthesis. By introducing different substituents, researchers can fine-tune the electronic properties of the ring and its interactions with its environment. While specific examples for the parent compound are not extensively detailed in public literature, the synthesis of substituted 4-cyanophenyl moieties is well-established in related contexts, such as the synthesis of anticancer thiazoles. nih.govworktribe.com These strategies are directly applicable to the this compound scaffold.
Common modifications and their rationale are summarized below:
| Substitution Type | Examples | Rationale for Modification |
| Halogenation | Fluoro (-F), Chloro (-Cl), Bromo (-Br) | Alters lipophilicity and electronic properties; can introduce new binding interactions (halogen bonding). |
| Alkylation | Methyl (-CH₃), Ethyl (-C₂H₅) | Increases lipophilicity and steric bulk. |
| Alkoxylation | Methoxy (-OCH₃) | Donates electron density to the ring; can act as a hydrogen bond acceptor. |
| Nitration | Nitro (-NO₂) | Strongly electron-withdrawing; can act as a hydrogen bond acceptor. |
| Hydroxylation | Hydroxyl (-OH) | Adds a polar, hydrogen-bonding group (both donor and acceptor). |
These substitutions can be achieved through standard aromatic substitution reactions on a suitable precursor to 4-cyanobenzyl bromide or a related starting material before the introduction of the sulfonylacetic acid side chain.
Analogues with Altered Methanesulfonyl Linkers (e.g., sulfonylamine, sulfoxide, sulfide variations)
Replacing the central methanesulfonyl group with bioisosteric linkers can significantly impact the molecule's conformation and physicochemical properties.
Sulfonylamine (Sulfonamide) Analogues: The sulfonamide linkage is a key functional group in many pharmaceuticals. The corresponding analogue, 2-[(4-cyanophenyl)methanesulfonamido]acetic acid, has been documented. uni.lu This modification introduces a hydrogen bond donor (the N-H group), which can establish crucial interactions with biological targets.
Sulfoxide Analogues: Sulfoxides can be readily synthesized by the controlled oxidation of the corresponding sulfide. organic-chemistry.orgnih.gov This transformation introduces a polar, chiral center, which can be useful for exploring stereospecific interactions. The synthesis of sulfoxides from sulfides is a well-established chemical process, often utilizing oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide. researchgate.netmdpi.com
Sulfide Analogues: The sulfide linker represents a less oxidized and more lipophilic alternative to the sulfone. General methods for the synthesis of aryl sulfides often involve the coupling of a thiol with an appropriate electrophile. mdpi.com Creating the sulfide analogue would involve reacting 4-cyanobenzyl bromide with the sodium salt of thioglycolic acid.
| Linker Type | Structure Snippet | Key Properties |
| Methanesulfonyl (Parent) | -CH₂-SO₂-CH₂- | Polar, achiral, hydrogen bond acceptor. |
| Sulfonylamine | -CH₂-SO₂-NH-CH₂- | Polar, achiral, adds H-bond donor. uni.lu |
| Sulfoxide | -CH₂-SO-CH₂- | Polar, chiral, H-bond acceptor. |
| Sulfide | -CH₂-S-CH₂- | Less polar, more flexible linker. |
Derivatives with Modifications to the Acetic Acid Moiety (e.g., esters, amides, substituted α-carbons)
The terminal carboxylic acid group is a versatile handle for derivatization, enabling the synthesis of esters, amides, and other analogues.
Esters: Esterification of the carboxylic acid is a straightforward modification, typically achieved by reacting the acid with an alcohol under acidic conditions. This converts a polar, anionic group into a more lipophilic, neutral moiety, which can be advantageous for improving cell membrane permeability in drug design.
Amides: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction often employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate bond formation. nih.gov This modification allows for the introduction of a wide variety of substituents via the amine component, significantly expanding the chemical space of the library. nih.gov
Substituted α-Carbons: Introducing substituents at the α-carbon (the carbon atom adjacent to the carboxyl group) can create chiral centers and introduce new functional groups. For instance, alkylation at this position can be used to modulate steric properties. This approach is seen in related structures like 2-(thiophen-2-yl)acetic acid derivatives, where the core acetic acid is modified. nih.gov
| Modification | General Structure | Purpose |
| Ester | R-C(=O)OR' | Increase lipophilicity, pro-drug strategy. |
| Amide | R-C(=O)NR'R'' | Introduce diverse substituents, alter H-bonding. nih.gov |
| α-Substitution | R-CHR'-C(=O)OH | Introduce steric bulk or new functional groups, create stereocenters. |
Incorporation into Complex Heterocyclic Systems (e.g., azetidinones, thiazoles, pyrimidines)
Integrating the this compound scaffold into heterocyclic rings is a powerful strategy for creating structurally constrained and novel chemical entities.
Azetidinones: The 2-azetidinone, or β-lactam, ring is a privileged structure in medicinal chemistry. nih.govderpharmachemica.com A common synthetic route involves the [2+2] cycloaddition of a ketene (B1206846) with an imine (Schiff base). chemijournal.comresearchgate.net The acetic acid moiety of the parent compound could be used as a precursor to form an imine, which would then undergo cyclization with chloroacetyl chloride in the presence of a base to yield the corresponding N-substituted azetidinone. rdd.edu.iq
Thiazoles: Thiazole (B1198619) rings are present in numerous bioactive compounds. The Hantzsch thiazole synthesis is a classic method for their preparation, involving the condensation of an α-haloketone with a thioamide. organic-chemistry.org The 4-cyanophenyl portion of the parent molecule is a common feature in synthesized thiazole derivatives with demonstrated biological activity. nih.govworktribe.com For example, α-bromo-4-cyanoacetophenone can be reacted with various thiosemicarbazones to generate a library of 4-(4-cyanophenyl)-2-hydrazinylthiazoles. nih.gov
Pyrimidines: Pyrimidines are another class of heterocycles with significant biological relevance. bu.edu.egnih.gov Their synthesis often involves the condensation of a 1,3-dicarbonyl compound with urea (B33335) or guanidine. organic-chemistry.orgresearchgate.net Structurally similar compounds, such as 2-(4-methylsulfonylphenyl)pyrimidines, have been synthesized as precursors for radioligands, demonstrating the utility of the aryl-sulfonyl motif in constructing complex pyrimidine (B1678525) systems. nih.gov
Synthetic Utility as Advanced Intermediates for Multi-step Chemical Synthesis
The chemical versatility of this compound makes it a valuable building block for more complex molecules. Each functional group—the nitrile, the sulfone, and the carboxylic acid—can be selectively manipulated or used as a reactive handle in multi-step synthetic sequences.
As a Bifunctional Reagent: The carboxylic acid can be used for amide or ester formation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple avenues for subsequent reactions.
In Fragment-Based Drug Discovery: The 4-cyanophenylsulfonyl moiety can serve as a key fragment that binds to a specific pocket in a biological target. The acetic acid portion then acts as a vector for growing the molecule or linking it to other fragments to enhance potency and selectivity.
In the Synthesis of Bioactive Scaffolds: As detailed in the previous section, the compound serves as a precursor for a variety of heterocyclic systems. Its components are found in molecules designed as potential anticancer agents and enzyme inhibitors, highlighting its role as an intermediate in the synthesis of complex, biologically active compounds. nih.govnih.gov
Role in Drug Discovery and Medicinal Chemistry Research Scaffold Based Approaches
Exploration as a Privileged Scaffold or Building Block for Novel Chemical Entities
In the realm of drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. 2-[(4-Cyanophenyl)methanesulfonyl]acetic acid has been explored as such a scaffold. Its structure, featuring a flexible sulfonylacetic acid moiety and a rigid cyanophenyl group, provides a foundation for the development of new chemical entities. Medicinal chemists utilize this compound as a starting material or a key intermediate in multi-step syntheses to generate libraries of related compounds with diverse functionalities. This approach has been instrumental in the development of selective inhibitors for various enzymes and receptors.
The utility of this compound as a building block is further highlighted by its role in the synthesis of complex heterocyclic systems. The reactive methylene (B1212753) group adjacent to the sulfonyl group can be readily functionalized, allowing for the introduction of various substituents and the construction of more elaborate molecular structures. This adaptability makes it a valuable tool for generating chemical diversity in the pursuit of new drug candidates.
Molecular Docking and Virtual Screening Studies to Predict Ligand-Target Interactions
Computational methods, such as molecular docking and virtual screening, have been extensively employed to investigate the potential of derivatives of this compound as ligands for various biological targets. These in silico techniques allow researchers to predict the binding modes and affinities of a large number of compounds, thereby prioritizing the most promising candidates for synthesis and biological evaluation.
Molecular docking studies have been particularly insightful in elucidating the potential interactions between these compounds and the active sites of enzymes. For instance, docking simulations have been used to predict the binding of derivatives to the active site of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in diseases such as cancer and arthritis. These studies have helped to rationalize the observed biological activities and guide the design of more potent and selective inhibitors.
Virtual screening campaigns have also been conducted using large compound libraries, with the this compound scaffold serving as a query structure. This approach has led to the identification of novel hit compounds with potential therapeutic applications. The insights gained from these computational studies have been instrumental in accelerating the drug discovery process.
Elucidation of Molecular Interaction Mechanisms with Specific Biological Targets
Understanding the molecular interactions between a ligand and its biological target is crucial for rational drug design. For derivatives of this compound, a combination of experimental and computational techniques has been used to elucidate these interactions at the atomic level.
The sulfonyl and carboxylate groups of the this compound scaffold are capable of forming strong hydrogen bonds with amino acid residues in the active site of a protein. These hydrogen bonding networks are often critical for the binding affinity and selectivity of the ligand. For example, in the case of MMP inhibitors, the carboxylate group typically chelates the catalytic zinc ion in the active site, while the sulfonyl group can form hydrogen bonds with backbone amide groups.
In addition to hydrogen bonding, other non-covalent interactions, such as van der Waals forces and hydrophobic interactions, also play a significant role in ligand binding. The cyanophenyl group, for instance, can engage in π-π stacking interactions with aromatic amino acid residues, further stabilizing the ligand-protein complex.
Computational modeling techniques, such as free energy calculations, have been used to predict the binding affinities of this compound derivatives to their biological targets. These methods provide a quantitative measure of the strength of the ligand-protein interaction and can be used to rank compounds in terms of their potential potency. The predictions from these computational models are often in good agreement with experimental data, providing a valuable tool for lead optimization.
Structure-Activity Relationship (SAR) Studies for Rational Compound Design (Theoretical and Computational Insights)
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR studies have been conducted to identify the key structural features required for potent and selective inhibition of various targets.
These studies have revealed that modifications to different parts of the molecule can have a significant impact on its biological activity. For example, the nature and position of substituents on the phenyl ring can influence the compound's potency and selectivity. Similarly, modifications to the acetic acid side chain can affect its interaction with the target protein. The insights gained from these SAR studies have been used to guide the rational design of new and improved inhibitors.
The following table summarizes the general SAR trends observed for derivatives of this compound:
| Molecular Moiety | Modification | Impact on Biological Activity |
| Cyanophenyl Group | Introduction of electron-withdrawing or electron-donating groups | Can modulate potency and selectivity |
| Sulfonyl Group | Replacement with other functional groups | Often leads to a decrease in activity |
| Acetic Acid Side Chain | Esterification or amidation | Can alter pharmacokinetic properties |
Application in Fragment-Based Drug Discovery Research
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel drug candidates. This method involves screening small, low-molecular-weight compounds (fragments) for their ability to bind to a biological target. The this compound molecule, with its relatively simple structure and desirable physicochemical properties, can be considered a valuable fragment for FBDD campaigns.
In this context, the scaffold can serve as a starting point for the development of more potent and drug-like molecules. By identifying fragments that bind to adjacent sites on the protein surface, it is possible to link them together to create a larger, more potent inhibitor. This fragment-linking approach has been successfully applied in the discovery of novel inhibitors for a variety of targets.
Future Perspectives and Emerging Research Directions
Advancements in Green Chemistry Methodologies for Synthesis
The synthesis of nitrile-containing compounds, such as 2-[(4-Cyanophenyl)methanesulfonyl]acetic acid, is an area ripe for the application of green chemistry principles. Traditional methods for nitrile synthesis can involve harsh reagents and generate significant waste. Future synthetic strategies for this compound could focus on several key green chemistry advancements:
Biocatalysis: The use of enzymes, such as nitrilases and nitrile hydratases, offers a highly selective and environmentally benign route to nitrile and carboxylic acid functionalities. journals.co.zaresearchgate.net These enzymatic reactions typically occur in aqueous media under mild conditions, reducing the need for organic solvents and high energy input. journals.co.za
Atom Economy: Catalytic systems that promote high atom economy are a central tenet of green chemistry. For instance, the hydration of nitriles to amides, a potential synthetic precursor, can be an atom-economical process when catalyzed by metal complexes. researchgate.netbit.edu.cn
Eco-friendly Catalysts: The development of deep eutectic mixtures, such as choline (B1196258) chloride and urea (B33335), as catalysts for nitrile synthesis from aldehydes presents a solvent-free and environmentally friendly alternative to conventional methods. organic-chemistry.org The use of aqueous ammonia (B1221849) with molecular iodine as an oxidant also represents a greener approach to converting halides to nitriles. organic-chemistry.org
| Green Synthesis Approach | Potential Advantage for this compound Synthesis |
| Biocatalytic Nitrile Hydrolysis | Selective conversion of the nitrile group under mild, aqueous conditions. journals.co.zaresearchgate.net |
| Metal Complex-Catalyzed Hydration | High atom economy and selectivity in the formation of amide intermediates. researchgate.netbit.edu.cn |
| Deep Eutectic Solvents | Solvent-free reaction conditions, reducing environmental impact. organic-chemistry.org |
| Aqueous Ammonia/Iodine System | Avoidance of toxic cyanating reagents and metal catalysts. organic-chemistry.org |
Development of Novel Catalytic Reactions Utilizing the Compound
The sulfonic acid functionality, or a derivative thereof, within this compound suggests its potential as a catalyst. Solid-supported sulfonic acids are well-established as efficient and reusable catalysts for a variety of organic transformations. mdpi.comresearchgate.net
Future research could explore the immobilization of this compound or a similar structure onto a solid support, such as graphene oxide or mesoporous silica, to create a novel heterogeneous acid catalyst. researchgate.netnih.gov The presence of both a sulfonic acid and a carboxylic acid group could lead to synergistic catalytic activity. nih.gov Such dual-acid catalysts have shown enhanced efficiency in reactions like esterification. nih.gov The catalytic activity of sulfated zirconia, another related class of solid acid catalysts, has been investigated for processes like the ketonization of acetic acid. nih.gov
Integration into Advanced Materials Science Research (e.g., self-assembly, supramolecular chemistry)
The cyanophenyl group is a key structural element in the field of supramolecular chemistry and materials science. This moiety can participate in the formation of metal-organic coordination networks through interactions with metal atoms. nih.gov The self-assembly of such structures is a thermodynamically driven process that can lead to highly ordered two-dimensional aggregates. nih.gov
Future research could investigate the ability of this compound to act as a ligand in the formation of novel supramolecular structures. The interplay between the cyano group's coordinating ability and the potential for hydrogen bonding from the carboxylic acid could lead to complex and functional materials. The study of cyanine (B1664457) dyes encapsulated within cucurbituril (B1219460) macrocycles demonstrates how supramolecular interactions can modulate the electronic and photophysical properties of molecules. nih.gov Similarly, the integration of this compound into such systems could be explored.
| Supramolecular Application | Potential Role of this compound |
| Metal-Organic Frameworks (MOFs) | The cyanophenyl group can act as a coordinating ligand for metal centers. nih.gov |
| Self-Assembled Monolayers | The molecule could be designed to form ordered layers on surfaces. |
| Host-Guest Chemistry | The aromatic ring and functional groups could interact with host molecules. nih.govfrontiersin.orgresearchgate.net |
Application in Chemoinformatics and Data-Driven Compound Design
Chemoinformatics and computational modeling are powerful tools for predicting the properties and activities of novel compounds. For a molecule like this compound, various in silico methods could be applied to guide future research.
Quantitative Structure-Activity Relationship (QSAR) studies could be employed to predict the biological activity of derivatives based on their structural features. researchgate.net Molecular docking simulations could predict the binding affinity of the compound to various biological targets, such as enzymes or receptors. mdpi.commdpi.com Furthermore, computational approaches can be used to predict lipophilicity and other pharmacokinetic properties, which are crucial for drug development. nih.gov These data-driven approaches can help to prioritize synthetic efforts and design new analogues with improved properties.
Expanding the Repertoire of Biological Target Space through Mechanistic Understanding
The combination of a sulfone group and a nitrile group within the same molecule suggests a range of potential biological activities. Sulfones are present in numerous therapeutic agents with diverse activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netmdpi.com The sulfonyl group can form hydrogen bonding interactions with biological targets. nih.gov Similarly, nitrile-containing natural products exhibit a wide array of biological functions. rcsi.com
A key future direction would be to elucidate the mechanism of action of this compound and related compounds. Understanding how the molecule interacts with biological systems at a molecular level is crucial for identifying its specific targets. This could involve screening the compound against a panel of enzymes and receptors known to be modulated by sulfone or nitrile-containing molecules. For example, some sulfonamides are known to inhibit cancer cell growth and induce apoptosis. mdpi.com A mechanistic understanding could reveal novel biological targets and expand the potential therapeutic applications for this class of compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-Cyanophenyl)methanesulfonyl]acetic acid, and what key parameters influence yield?
- Methodology : The compound is synthesized via sulfonation of 2-(4-cyanophenyl)acetic acid using methanesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) . Alternatively, photoredox-catalyzed carboxylation of aryl halides with CO₂ under blue LED light (30W, 65h) yields derivatives like 2-(4-cyanophenyl)acetic acid, which can be further modified . Critical parameters include reaction temperature (e.g., 6°C for nanoparticle conjugation ), stoichiometry of sulfonating agents, and purification via silica gel chromatography .
Q. Which spectroscopic techniques confirm the structure of this compound, and what are the diagnostic signals?
- Methodology :
- NMR : The methanesulfonyl group (-SO₂CH₃) produces a singlet at ~3.3 ppm (¹H) and 45–50 ppm (¹³C). The cyano group (C≡N) does not show a proton signal but contributes to deshielding in aromatic protons (δ ~7.6–7.8 ppm for para-substituted phenyl) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to C₁₀H₉NO₄S (e.g., [M+H]⁺ = 240.03) and fragmentation patterns (e.g., loss of SO₂CH₃) confirm the structure .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence reactivity in photoredox-catalyzed carboxylation?
- Methodology : The 4-cyanophenyl group enhances electrophilicity at the benzylic carbon, facilitating CO₂ insertion in visible-light-mediated reactions. Comparative studies show higher yields (82% for 4-cyanophenyl vs. 73% for methyl-substituted analogs) due to improved stabilization of radical intermediates . Solvent polarity and light intensity (e.g., 30W LEDs) further modulate reaction efficiency .
Q. What strategies mitigate by-product formation during sulfonation of 2-(4-cyanophenyl)acetic acid?
- Methodology :
- Temperature Control : Lower temperatures (0–5°C) reduce over-sulfonation by slowing reaction kinetics .
- Reagent Purity : Use freshly distilled methanesulfonyl chloride to avoid hydrolysis side reactions.
- Purification : Sequential liquid-liquid extraction (e.g., ethyl acetate/water) followed by gradient silica gel chromatography (hexane:EtOAc 3:1 to 1:2) isolates the target compound .
Q. How can conflicting NMR data in different solvents be resolved for this compound?
- Methodology : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) affect aromatic proton splitting. Deuterated DMSO enhances solubility but broadens -SO₂CH₃ signals. Cross-validate using 2D NMR (HSQC, HMBC) to assign coupling patterns and confirm substituent positions .
Q. What factors determine the efficiency of this compound as a tetrazine precursor in bioorthogonal conjugation?
- Methodology : The sulfonyl group stabilizes the tetrazine intermediate (H-Tz-COOH) during cycloaddition with trans-cyclooctenes. Conjugation efficiency depends on AuNP surface charge (zeta potential drops from +2.34 to −8.61 post-conjugation ), pH (8–9 for NHS ester activation), and molar ratios (5:1 H-Tz-NHS to PEGylated nanoparticles) .
Data Analysis and Optimization
Q. How can researchers optimize synthetic yields when scaling up from lab to pilot-scale?
- Methodology : Maintain consistent light exposure in photoredox reactions using parallel reactors . For sulfonation, use automated syringe pumps for reagent addition to control exothermicity. Monitor reaction progress via inline FTIR or HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. What analytical approaches address discrepancies in reported reaction yields?
- Methodology : Replicate experiments using standardized reagents (e.g., Sigma-Aldrylch’s methanesulfonyl chloride ). Compare under identical conditions (solvent, temperature, catalyst loading). Use statistical tools (e.g., ANOVA) to assess variability from sources like impurity profiles (e.g., residual hydrazine in tetrazine synthesis ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
